molecular formula C17H24N4O2 B6977583 N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

Cat. No.: B6977583
M. Wt: 316.4 g/mol
InChI Key: LIIYFYMQHSWUEA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a pyridine moiety, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-4-14(5-2)21-12(3)15(10-19-21)17(23)20-16(11-22)13-7-6-8-18-9-13/h6-10,14,16,22H,4-5,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYFYMQHSWUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)NC(CO)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.

Major Products

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the pyridine ring.

Scientific Research Applications

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
  • N-(2-hydroxy-1-pyridin-3-ylethyl)-1-pentan-3-ylpyrazole-4-carboxamide
  • N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide

Uniqueness

N-(2-hydroxy-1-pyridin-3-ylethyl)-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide stands out due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxyl group and a pyridine ring in close proximity can enhance its binding affinity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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